4-Acetamido-2-chloro-3-methylphenylboronic acid 4-Acetamido-2-chloro-3-methylphenylboronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13650791
InChI: InChI=1S/C9H11BClNO3/c1-5-8(12-6(2)13)4-3-7(9(5)11)10(14)15/h3-4,14-15H,1-2H3,(H,12,13)
SMILES: B(C1=C(C(=C(C=C1)NC(=O)C)C)Cl)(O)O
Molecular Formula: C9H11BClNO3
Molecular Weight: 227.45 g/mol

4-Acetamido-2-chloro-3-methylphenylboronic acid

CAS No.:

Cat. No.: VC13650791

Molecular Formula: C9H11BClNO3

Molecular Weight: 227.45 g/mol

* For research use only. Not for human or veterinary use.

4-Acetamido-2-chloro-3-methylphenylboronic acid -

Specification

Molecular Formula C9H11BClNO3
Molecular Weight 227.45 g/mol
IUPAC Name (4-acetamido-2-chloro-3-methylphenyl)boronic acid
Standard InChI InChI=1S/C9H11BClNO3/c1-5-8(12-6(2)13)4-3-7(9(5)11)10(14)15/h3-4,14-15H,1-2H3,(H,12,13)
Standard InChI Key HXTPNDCGEJCEQY-UHFFFAOYSA-N
SMILES B(C1=C(C(=C(C=C1)NC(=O)C)C)Cl)(O)O
Canonical SMILES B(C1=C(C(=C(C=C1)NC(=O)C)C)Cl)(O)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The molecule consists of a phenyl ring with three substituents:

  • Acetamido group (-NHCOCH3) at the 4-position, introducing hydrogen-bonding capacity and electron-withdrawing effects.

  • Chloro group (-Cl) at the 2-position, contributing steric bulk and electron-withdrawing characteristics.

  • Methyl group (-CH3) at the 3-position, enhancing hydrophobicity and steric hindrance.

The boronic acid moiety (-B(OH)2) at the 1-position enables participation in Suzuki-Miyaura cross-coupling reactions .

Physicochemical Profiling

Key properties inferred from structurally similar boronic acids :

PropertyValue/Description
Molecular FormulaC9H11BClNO3
Molecular Weight227.46 g/mol
Log P (Predicted)1.2–1.8 (moderate lipophilicity)
Solubility in Water~0.5–1.2 mg/mL (low solubility)
pKa (Boronic Acid)~8.5–9.5
Hydrogen Bond Donors/Acceptors3/4

The acetamido group increases polarity compared to simpler arylboronic acids like phenylboronic acid (Log P ~1.4) , while the chloro and methyl groups slightly elevate hydrophobicity.

Synthesis and Reaction Pathways

General Synthetic Strategy

4-Acetamido-2-chloro-3-methylphenylboronic acid can be synthesized via sequential functionalization of a pre-existing boronic acid scaffold or through Suzuki coupling of halogenated precursors. A plausible route involves:

  • Introduction of the Acetamido Group:

    • Nitration of 2-chloro-3-methylphenylboronic acid followed by reduction to the amine and acetylation.

    • Example: Nitration using HNO3/H2SO4, reduction with H2/Pd-C, and acetylation with acetic anhydride .

  • Boronic Acid Installation:

    • Miyaura borylation of a brominated intermediate using bis(pinacolato)diboron and a palladium catalyst .

Optimized Reaction Conditions

Data from analogous Suzuki couplings :

ParameterCondition
CatalystPd(PPh3)4 or PdCl2(dppf)
BaseK2CO3 or Na2CO3
Solvent System1,4-Dioxane/Water (3:1)
Temperature80–100°C
Reaction Time1.5–4 hours
Yield70–85%

For example, a related synthesis of 4'-chloro-4-methoxy-3'-methylbiphenyl-3-amine achieved 73.8% yield using PdCl2(dppf) and Na2CO3 in 1,4-dioxane/water at 80°C .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The boronic acid group enables C-C bond formation with aryl halides, making it valuable for constructing biaryl structures in pharmaceuticals and agrochemicals . For instance:

  • Pharmaceutical Intermediates: Synthesis of kinase inhibitors or antiviral agents requiring sterically hindered biphenyl motifs.

  • Material Science: Preparation of conjugated polymers for organic electronics.

Functional Group Compatibility

The acetamido group’s stability under basic conditions allows retention during coupling reactions, while the chloro group serves as a potential site for further functionalization (e.g., nucleophilic substitution).

Hazard StatementPrecautionary Measure
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Future Directions and Challenges

Research Gaps

  • Solubility Optimization: Structural modifications (e.g., PEGylation) to enhance aqueous solubility for biological applications.

  • Catalyst Development: Earth-abundant metal catalysts (e.g., Ni, Fe) to replace palladium in coupling reactions.

Regulatory Considerations

  • Toxicological Profiling: Acute and chronic toxicity studies required for pharmaceutical or industrial use.

  • Environmental Impact: Biodegradability assessments of boronic acid derivatives.

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